7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol
Description
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
7-ethyl-6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one |
InChI |
InChI=1S/C8H10N4O/c1-3-6-5(2)11-12-4-9-10-8(12)7(6)13/h4,11H,3H2,1-2H3 |
InChI Key |
NSRFCALZMQVROW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN2C=NN=C2C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,2,4-triazolo[4,3-b]pyridazine with ethylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 8 undergoes oxidation under controlled conditions:
Key Findings :
-
Oxidation of the hydroxyl group generates reactive intermediates for further derivatization.
-
Ring oxidation typically requires harsh conditions due to the aromatic stability of the triazolo-pyridazine system.
2.1. Chlorination
The hydroxyl group is replaced by chlorine using phosphorus oxychloride (POCl<sub>3</sub>):
| Reagent | Conditions | Yield | Product | Utility |
|---|---|---|---|---|
| POCl<sub>3</sub> | Reflux, 4–6 hours | 75–85% | 8-Chloro-7-ethyl-6-methyl- triazolo[4,3-b]pyridazine | Intermediate for cross-coupling reactions |
Mechanism :
-
POCl<sub>3</sub> acts as both a chlorinating agent and a Lewis acid, facilitating nucleophilic substitution at position 8 .
2.2. Nucleophilic Aromatic Substitution
The chloro derivative reacts with amines or phenols:
Acylation and Esterification
The hydroxyl group reacts with acyl chlorides to form esters or amides:
Notable Observation :
Ring Functionalization
The ethyl and methyl groups undergo selective modifications:
4.1. Alkylation/Dealkylation
Stability and Degradation
Under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, 100°C): Cleavage of the triazole ring, yielding pyridazine-3,6-diol derivatives .
-
Alkaline Conditions (NaOH, 80°C): Degradation to unidentified polar metabolites, limiting oral bioavailability .
Comparative Reactivity Table
| Position | Reactivity | Preferred Reactions | Challenges |
|---|---|---|---|
| C8-OH | High (nucleophilic) | Oxidation, chlorination, acylation | Competing side reactions under harsh conditions |
| C6-CH<sub>3</sub> | Moderate | Bromination, radical substitutions | Steric hindrance from adjacent ethyl group |
| Triazole ring | Low (aromatic stability) | Electrophilic substitutions only under catalysis | Limited functionalization options |
Scientific Research Applications
Biological Activities
Research indicates that 7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol exhibits a range of biological activities, making it a valuable compound in drug development. Its potential applications include:
- Antitumor Activity:
- Antimicrobial Properties:
- Anti-inflammatory Effects:
- Neuroprotective Effects:
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Various synthetic routes have been reported in literature, often focusing on optimizing yield and purity .
Example Synthesis Route:
-
Starting Materials:
- Ethyl hydrazinecarboxylate
- Appropriate aldehydes or ketones
-
Reactions:
- Condensation reactions followed by cyclization steps to form the triazole ring.
-
Purification:
- Techniques such as recrystallization or chromatography are employed to isolate the desired product.
Case Study 1: Antitumor Activity
A study published in the International Journal of Pharmaceutical Sciences Review and Research evaluated the antitumor effects of several triazole derivatives including this compound. The results indicated significant cytotoxicity against breast cancer cell lines with IC50 values comparable to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Evaluation
Research conducted on the antimicrobial properties of this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to assess activity and found promising results indicating its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or viral replication proteins, thereby exerting its antibacterial or antiviral effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and preventing the proliferation of pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the [1,2,4]Triazolo[4,3-b]pyridazine Family
The following compounds share the core triazolopyridazine structure but differ in substituents at positions 6, 7, and 8:
Key Observations :
- Substituent Effects on Polarity : The hydroxyl group at position 8 in the target compound enhances polarity compared to chlorinated analogues (e.g., 8-chloro derivatives) .
- Lipophilicity: The ethyl group at position 7 increases lipophilicity relative to the 6-methyl-only analogue (165.15 g/mol vs.
- Bioactivity : Amine-substituted derivatives (e.g., compound 9 in ) demonstrate enhanced receptor-binding capabilities due to flexible side chains, whereas the hydroxyl group in the target compound may favor hydrogen-bond interactions with enzymes .
Comparison with 6-Methyl Analogues :
- The 6-methyl derivative (C₆H₇N₅O) is synthesized via hydrazine cyclization, yielding a compound with a melting point >280°C, indicating high thermal stability .
- The target compound’s ethyl group may require additional steps, such as Grignard reactions or Pd-catalyzed cross-coupling, to introduce the alkyl chain .
Structure-Activity Relationship (SAR) Insights
Position 6 : Methyl or ethyl groups enhance steric bulk, improving binding to hydrophobic targets. For example, 6-methyl derivatives show higher α-glucosidase inhibition than unsubstituted analogues .
Position 7 : Ethyl substitution may increase metabolic stability compared to smaller alkyl groups, as seen in anti-diabetic triazolotriazepines .
Position 8 : Hydroxyl groups improve solubility but may reduce blood-brain barrier penetration compared to chloro or amine substituents .
Biological Activity
7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C8H10N4O
- Molecular Weight : 178.19 g/mol
- CAS Number : Not available in the provided sources.
Antimicrobial Activity
Research indicates that triazolo-pyridazine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds like this compound can inhibit the growth of various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported to be as low as 31.25 μg/mL against Mycobacterium bovis BCG, indicating potent activity against this pathogen .
Antiparasitic Activity
The compound has demonstrated efficacy against Cryptosporidium parvum, a parasite responsible for severe gastrointestinal infections.
- A study highlighted that triazolopyridazine derivatives had an EC50 value of 0.17 μM against C. parvum, significantly outperforming existing treatments like Nitazoxanide . This suggests a promising avenue for developing new treatments for cryptosporidiosis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the triazole ring system is crucial for its interaction with biological targets. Research has focused on modifying different substituents on the triazole and pyridazine rings to enhance potency and selectivity while minimizing toxicity .
Study 1: Efficacy Against Cryptosporidium
In a comparative study involving various triazolopyridazine analogs, this compound was found to effectively eliminate C. parvum in vitro. The compound exhibited a rapid decline in parasite numbers at concentrations exceeding six times the EC90 .
Study 2: Antibacterial Properties
A synthesized library of triazolo-pyridazines was evaluated for antibacterial activity. The results indicated that certain derivatives had potent inhibitory effects on Gram-positive and Gram-negative bacteria. The structure of this compound was pivotal in enhancing its antibacterial efficacy .
Data Summary Table
Q & A
Basic Research Question
- X-Ray Crystallography : Resolves bond angles and torsional conformations (e.g., carboxylate group twist at 55.6° from the triazolopyridazine plane) .
- NMR Spectroscopy : Distinguishes substituent environments (e.g., ethyl and methyl groups at positions 6 and 7) .
- HPLC-PDA : Validates purity (>95%) and detects trace impurities from incomplete reactions .
How should researchers resolve contradictions in spectroscopic data between synthetic batches?
Advanced Research Question
- Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm functional groups and molecular weight .
- Polymorph Screening : Use differential scanning calorimetry (DSC) to identify crystal packing variations that may alter spectral profiles .
- Batch Comparison : Analyze reaction intermediates (e.g., hydrazinopyrazinones) to detect variability in precursor purity .
What safety protocols are critical for handling triazolopyridazine compounds in the laboratory?
Basic Research Question
- PPE : Wear flame-retardant antistatic suits, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (e.g., DMFA, dichloromethane) .
- Storage : Keep containers tightly sealed in dry, ventilated areas to prevent moisture absorption and degradation .
What strategies are effective for designing biological activity studies on triazolopyridazine derivatives?
Advanced Research Question
- In Vitro Screening : Prioritize assays targeting fungal or cancer cell lines, as structurally similar triazolopyridazines exhibit antifungal and antiproliferative activity .
- Structure-Activity Relationship (SAR) : Systematically vary substituents at positions 3, 6, and 7 to evaluate electronic and steric effects on bioactivity .
- Docking Studies : Use molecular modeling to predict interactions with therapeutic targets (e.g., cytochrome P450 enzymes) .
How can computational frameworks enhance the development of novel triazolopyridazine derivatives?
Advanced Research Question
- Quantum Mechanical Calculations : Predict regioselectivity in cyclization reactions by analyzing frontier molecular orbitals (FMOs) of intermediates .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to optimize solvent selection .
- QSAR Models : Correlate substituent properties (e.g., logP, molar refractivity) with biological activity to guide synthetic prioritization .
What methodologies are recommended for scaling up triazolopyridazine synthesis while maintaining reproducibility?
Advanced Research Question
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to track reaction progression and adjust parameters dynamically .
- Green Chemistry Principles : Replace DMFA with cyclopentyl methyl ether (CPME) for safer large-scale reactions without compromising yield .
- Quality-by-Design (QbD) : Use factorial experiments to identify critical process parameters (CPPs) affecting purity and yield .
How can researchers address solubility challenges in pharmacokinetic studies of triazolopyridazines?
Advanced Research Question
- Salt Formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility .
- Co-Solvent Systems : Use DMSO/water mixtures (≤10% DMSO) for in vitro assays to maintain compound stability .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .
What are the best practices for documenting synthetic procedures and data in triazolopyridazine research?
Basic Research Question
- Detailed Reaction Logs : Record solvent volumes, temperature gradients, and catalyst ratios to ensure reproducibility .
- Open-Spectral Databases : Share NMR and HPLC data in public repositories (e.g., Zenodo) for cross-lab validation .
- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to track batch-specific anomalies and adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
